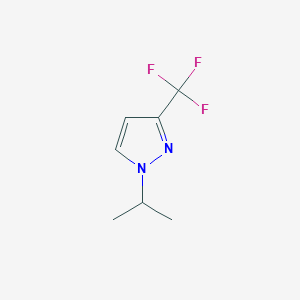

![molecular formula C20H16N2O5S B2840346 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921784-82-9](/img/structure/B2840346.png)

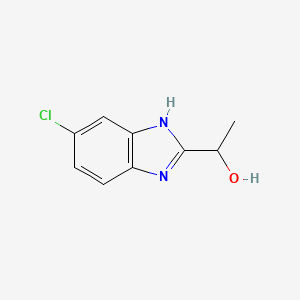

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a benzothiazole, dioxin, and carboxamide group. These groups are common in many pharmaceuticals and could potentially have biological activity .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, and the benzothiazole ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would be determined experimentally. The presence of polar functional groups like the carboxamide could enhance solubility in polar solvents .Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Research has explored the synthesis of novel heterocyclic compounds derived from benzofuran and thiazole precursors for potential use as anti-inflammatory and analgesic agents. A study by Abu‐Hashem et al. (2020) outlined the creation of various heterocyclic structures such as benzodifuranyl, triazines, and oxadiazepines starting from visnaginone and khellinone derivatives. These compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential for pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

Ying-jie Cui et al. (2019) synthesized a series of 1H-benzofuro[3,2-c]pyrazole derivatives to explore their antitumor potential. One of the derivatives showed high activity against leukemia K562 and lung tumor A549 cells, demonstrating the potential of benzofuran derivatives in cancer treatment (Cui, Tang, Zhang, & Liu, 2019).

Antimicrobial and Antioxidant Activities

Compounds derived from benzofuran and thiazole have also been evaluated for their antimicrobial and antioxidant properties. Yang et al. (2015) isolated a new benzamide from Streptomyces YIM67086, which showed promising antimicrobial and antioxidant activities, suggesting the therapeutic potential of these compounds in treating infections and oxidative stress-related conditions (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).

Antiproliferative and EGFR Inhibition

Lan Zhang et al. (2017) designed a series of benzo[d]thiazole-2-carboxamide derivatives as epidermal growth factor receptor (EGFR) inhibitors. These compounds showed selective cytotoxicity against EGFR high-expressed cancer cell lines, indicating their potential as targeted cancer therapies (Zhang, Deng, Zhang, Meng, Wu, Li, Zhao, & Hu, 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5S/c1-2-24-13-5-3-4-11-8-16(27-18(11)13)19(23)22-20-21-12-9-14-15(10-17(12)28-20)26-7-6-25-14/h3-5,8-10H,2,6-7H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUNEOLMRPIQGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Benzyloxy)phenyl]pivalamide](/img/structure/B2840263.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2840267.png)

![Methyl 3-[{2-[(4-methylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2840272.png)

![3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide](/img/structure/B2840277.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine](/img/structure/B2840278.png)

![9-[(2-Chlorophenyl)methylidene]-2,4,5,7-tetranitrofluorene](/img/structure/B2840282.png)

![3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2840283.png)